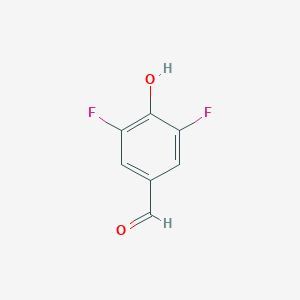

3,5-Difluoro-4-hydroxybenzaldehyde

Descripción

Significance of Fluorinated Benzaldehydes in Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, for instance, the presence of fluorine can enhance a drug's metabolic stability, binding affinity to target proteins, and its ability to cross cell membranes. It is estimated that nearly one-fifth of all pharmaceuticals currently in clinical trials contain at least one fluorine atom. acs.org

Fluorinated benzaldehydes, in particular, are valuable intermediates in the synthesis of these and other important molecules. The aldehyde group is a reactive handle that can participate in a wide range of chemical transformations, while the fluorine atoms modulate the reactivity of the aromatic ring and introduce the desirable properties mentioned above. acs.orgossila.com The direct fluorination of benzaldehyde (B42025) derivatives can lead to a mixture of products, with the outcome depending on the nature of other substituents on the ring. acs.org

Overview of 3,5-Difluoro-4-hydroxybenzaldehyde as a Versatile Chemical Synthon

This compound, with its distinct arrangement of two fluorine atoms flanking a hydroxyl group and an aldehyde function, is a particularly interesting building block. This unique substitution pattern imparts specific electronic properties to the molecule, influencing its reactivity and making it a valuable tool for synthetic chemists. The presence of the hydroxyl and aldehyde groups allows for a variety of chemical reactions, including oxidation, reduction, and substitution.

Its utility has been demonstrated in the preparation of more complex molecules. For example, it is a key precursor in the synthesis of (Z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenylacetate. thermofisher.comfishersci.ca Furthermore, derivatives of this compound have been investigated for their potential as aldose reductase inhibitors, which are of interest in the context of diabetic complications. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol |

| Melting Point | 121–124 °C |

| Appearance | White to cream crystals or powder |

| Solubility | Soluble in ethanol (B145695), DMF, and pyridine |

Data sourced from multiple suppliers and databases. thermofisher.comnih.govsigmaaldrich.com

Research Landscape and Current Trends in Aromatic Fluorine Chemistry

The field of aromatic fluorine chemistry is a dynamic and rapidly evolving area of research. Scientists are continuously developing new and more efficient methods for introducing fluorine and fluorine-containing groups into aromatic systems. capes.gov.br This includes the development of novel fluorinating reagents and catalytic systems. nih.govorganic-chemistry.org

A significant trend is the exploration of the unique electronic effects of fluorine substituents on the properties of aromatic rings, a concept sometimes referred to as "fluoromaticity". acs.orgnih.gov Researchers are investigating how the number and position of fluorine atoms can fine-tune the electronic nature of the ring, leading to enhanced stability and novel reactivity. acs.orgnih.gov This deeper understanding is crucial for the rational design of new materials and pharmaceuticals with tailored properties. The development of methods for the selective functionalization of C-H bonds in fluorinated aromatics is another active area of research, offering more direct and efficient synthetic routes to complex molecules. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-difluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOYTQILPMNZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436529 | |

| Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118276-06-5 | |

| Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Difluoro 4 Hydroxybenzaldehyde

Regioselective Formylation Techniques

Introducing an aldehyde group onto an activated phenolic ring is a primary strategy for synthesizing hydroxybenzaldehydes. For a substrate like 2,6-difluorophenol (B125437), the challenge lies in controlling the position of the incoming electrophile to exclusively form the desired 3,5-difluoro-4-hydroxybenzaldehyde isomer.

The Duff reaction is a classic method for the formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glacial acetic acid or trifluoroacetic acid (TFA). sciencemadness.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-donating hydroxyl group directs the substitution to the ortho and para positions. In the case of 2,6-difluorophenol, the para position is sterically accessible and electronically activated, making it the preferred site for formylation.

Research has demonstrated that this compound can be prepared via the Duff formylation of 3,5-difluorophenol. sciencemadness.org A similar regioselective outcome is expected starting from 2,6-difluorophenol. The reaction typically involves heating the phenol (B47542) with HMTA, followed by acidic hydrolysis to liberate the aldehyde. A procedure analogous to the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde (B186874) from 2,6-dichlorophenol (B41786) can be applied, which involves refluxing the reactants in glacial acetic acid, followed by hydrolysis with sulfuric acid. This method has been reported to achieve high yields for halogenated phenols.

Table 1: Representative Conditions for Duff Formylation of Halogenated Phenols

| Starting Material | Formylating Agent | Solvent/Acid | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichlorophenol | Hexamethylenetetramine | Glacial Acetic Acid, Sulfuric Acid | 1. Reflux for 3 hrs2. Hydrolysis at 100°C | 3,5-Dichloro-4-hydroxybenzaldehyde | 84% |

This table is illustrative of the Duff reaction conditions for similar substrates.

While the Duff reaction is effective, other electrophilic aromatic substitution (SEAr) methods can also be employed for formylation. wikipedia.org These reactions involve an electrophile attacking the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (also known as an arenium ion or Wheland intermediate) before a proton is lost to restore aromaticity. wikipedia.orgmasterorganicchemistry.comuci.edu

Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like TiCl₄ or SnCl₄. It is a powerful alternative, particularly for substrates that are deactivated or give poor results in the Duff reaction. For instance, the formylation of 2,3-difluoroanisole (B163607) failed with the Duff reaction but was successful using Rieche formylation, indicating its potential for more electron-deficient systems. sciencemadness.org

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). google.com It is another common method for introducing an aldehyde group onto an aromatic ring. While particularly effective for electron-rich compounds, its applicability to moderately activated phenols like 2,6-difluorophenol would require optimization of reaction conditions. google.com

The choice of formylation technique depends on the substrate's reactivity, which is influenced by the electronic effects of the substituents. wikipedia.org The two fluorine atoms in 2,6-difluorophenol are electron-withdrawing, deactivating the ring, but the hydroxyl group is a strong activating group, making the net reactivity suitable for electrophilic substitution. wikipedia.orgmakingmolecules.com

Alternative Synthetic Routes and Optimized Protocols

Beyond direct formylation, this compound can be synthesized by modifying precursors that already contain the difluoro-hydroxyphenyl scaffold.

The aldehyde functional group represents an intermediate oxidation state between an alcohol and a carboxylic acid. Therefore, this compound can be prepared through the reduction of a corresponding carboxylic acid derivative or the oxidation of the corresponding benzyl (B1604629) alcohol.

Reduction of Acid Derivatives: The controlled reduction of 3,5-difluoro-4-hydroxybenzoic acid or its more reactive derivatives, such as the corresponding acid chloride, can yield the target aldehyde. Reagents like lithium aluminum hydride (LiAlH₄) would typically reduce the acid all the way to the alcohol, so milder or more specialized reducing agents are required to stop the reaction at the aldehyde stage.

Oxidation of Alcohols: Conversely, the selective oxidation of 3,5-difluoro-4-hydroxybenzyl alcohol provides a direct route to the aldehyde. A variety of oxidizing agents are available for this transformation, with the choice depending on the desired selectivity and reaction conditions.

Table 2: Oxidation/Reduction Pathways to this compound

| Precursor | Transformation | Typical Reagent Class | Product | Reference |

|---|---|---|---|---|

| 3,5-Difluoro-4-hydroxybenzoic Acid | Reduction | Mild Reducing Agents | This compound |

An alternative strategy involves starting with a benzaldehyde (B42025) that already possesses the desired fluorine substitution pattern and subsequently introducing the hydroxyl group. One common method is the nucleophilic aromatic substitution of a suitable precursor like 3,4,5-trifluorobenzaldehyde, though this can present challenges with regioselectivity.

A more direct approach starts with 3,5-difluorobenzaldehyde (B1330607). This compound can undergo a nucleophilic substitution reaction with a hydroxylating agent to yield this compound. This reaction is typically performed under controlled conditions, often requiring a catalyst and an acid-binding agent, in an organic solvent such as dimethylformamide (DMF) or isopropanol (B130326) at elevated temperatures.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. e3s-conferences.orgresearchgate.net

Key considerations for a greener synthesis include:

Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives. For example, exploring aqueous media for reactions like the Duff formylation or using recyclable solvents. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Routes starting from 2,6-difluorophenol or 3,5-difluorobenzaldehyde are generally more atom-economical than multi-step sequences involving protecting groups.

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. For example, developing catalytic versions of formylation reactions or using catalytic hydrogenation for reductions where applicable. semanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. e3s-conferences.org

Renewable Feedstocks: While not directly applicable to this specific fluorinated aromatic compound, the broader principle encourages sourcing starting materials from renewable sources.

By optimizing existing protocols, such as the Duff or Vilsmeier-Haack reactions, to use less hazardous reagents and solvents, and by exploring catalytic routes, the synthesis of this compound can be made more sustainable and environmentally friendly. e3s-conferences.org

Scale-Up Considerations and Industrial Synthesis Research

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. These include ensuring consistent high yields, managing reaction conditions for safety and efficiency, and developing cost-effective purification methods. Research into the industrial synthesis has explored various formylation techniques, with a significant focus on the Duff reaction and other ortho-formylation methods of phenols.

One of the primary routes for the synthesis of this compound is the formylation of 3,5-difluorophenol. The Duff reaction, which utilizes hexamine as the formylating agent, is a commonly explored method. However, the traditional Duff reaction is often associated with low yields, which presents a significant hurdle for industrial applications. google.comthermofisher.com Consequently, research has focused on optimizing this reaction to improve its efficiency for large-scale production.

Another relevant method for the ortho-formylation of phenols is the Reimer–Tiemann reaction, which uses chloroform (B151607) in a basic environment. patsnap.com While effective, the use of chloroform raises environmental and safety concerns, particularly in large-scale industrial processes. google.com The Vilsmeier-Haack reaction, which employs a substituted amide and phosphorus oxychloride to generate a formylating agent, is another established method for formylating electron-rich aromatic compounds. thermofisher.com

For the industrial production of substituted 4-hydroxybenzaldehydes, process optimization is crucial. This can involve the use of continuous flow reactors to enhance control over reaction parameters and improve safety and consistency. A patent for the manufacture of a related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, highlights the use of aqueous acetic acid as a solvent and the optimization of reactant mole ratios to achieve high yields in a large-scale setting. For instance, reacting 2,6-di-tert-butylphenol (B90309) with hexamethylenetetramine in aqueous acetic acid at reflux for several hours resulted in good yields of the desired product. google.com While this process is for a different molecule, the principles of solvent selection and reactant ratio optimization are directly applicable to the industrial synthesis of this compound.

While specific, detailed data on the industrial-scale production of this compound remains proprietary in many cases, the available research and patent literature point towards the ongoing efforts to refine existing formylation methods and develop new, more efficient processes. The challenges of yield, purity, and cost are being addressed through the optimization of reaction conditions, the exploration of novel catalytic systems, and the implementation of modern manufacturing technologies.

| Parameter | Laboratory Scale (Typical) | Industrial Scale (Reported for related compounds) |

| Starting Material | 3,5-Difluorophenol | 2,6-disubstituted phenols |

| Formylation Agent | Hexamine (Duff), Chloroform (Reimer-Tiemann) | Hexamine, Formaldehyde/Ammonium Acetate |

| Solvent | Acetic Acid, Trifluoroacetic Acid | Aqueous Acetic Acid |

| Temperature | Varies (often elevated) | Reflux (e.g., 111-120 °C) |

| Reaction Time | Hours | Several hours (e.g., 6 hours) |

| Yield | Often low to moderate | Good to excellent (e.g., up to 67.5% for 3,5-di-tert-butyl-4-hydroxybenzaldehyde) google.com |

| Purification | Chromatography | Filtration, Washing, Recrystallization |

Chemical Reactivity and Derivatization Chemistry of 3,5 Difluoro 4 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

Wittig Reactions for Fluoro-Substituted Olefins

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. In the case of 3,5-Difluoro-4-hydroxybenzaldehyde, this reaction provides a route to synthesize various fluoro-substituted stilbenes and other olefinic compounds. The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine (B44618) oxide.

While specific examples for this compound are not extensively documented in readily available literature, the reaction is analogous to that of similar benzaldehydes. For instance, the related 3-fluoro-4-hydroxybenzaldehyde (B106929) is utilized in the synthesis of caffeic acid phenethyl amide (CAPA) derivatives via the Wittig reaction, highlighting the feasibility of this transformation for fluorinated hydroxybenzaldehydes. osti.gov The stereochemical outcome (E or Z isomer) of the Wittig reaction can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. wikipedia.org

Aldol (B89426) Condensations and Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation, a type of aldol condensation, is a cornerstone reaction for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). libretexts.org This reaction typically involves the base- or acid-catalyzed condensation of a substituted benzaldehyde (B42025) with an acetophenone. youtube.com this compound serves as the aldehyde component, reacting with various acetophenones to yield a diverse array of fluorinated chalcones. These compounds are of significant interest due to their potential pharmacological activities.

The general procedure involves dissolving the aldehyde and a suitable ketone in a solvent like ethanol (B145695), followed by the addition of a catalyst, such as aqueous sodium hydroxide (B78521) or potassium hydroxide for base-catalyzed reactions, or a strong acid like hydrochloric acid for acid-catalyzed ones. sigmaaldrich.com The reaction mixture is typically stirred at room temperature or refluxed to completion.

| Reactant A (Aldehyde) | Reactant B (Ketone) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Substituted Acetophenone | Base (e.g., NaOH, KOH) or Acid (e.g., HCl) in Ethanol | (E)-1-(Aryl)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-en-1-one | sigmaaldrich.com |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 1,3,5-Triacetylbenzene | c-H₂SO₄ in Ethanol, reflux | Trisubstituted Chalcone | |

| Substituted Benzaldehyde | Substituted Acetophenone | Grinding, Microwave, or Ultrasound | Chalcone | libretexts.org |

Hydrazone Formation and Schiff Base Derivatives

The aldehyde functional group of this compound readily condenses with primary amines and their derivatives, such as hydrazines and hydrazides, to form Schiff bases (imines) and hydrazones, respectively. nih.govnih.gov These reactions typically proceed by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. masterorganicchemistry.com

For example, reacting this compound with a substituted hydrazine (B178648) (e.g., phenylhydrazine) or a hydrazide (e.g., isonicotinic acid hydrazide) in a solvent like ethanol leads to the formation of the corresponding N-substituted hydrazone. osti.govmasterorganicchemistry.com These derivatives are significant as they are widely used as ligands in coordination chemistry and are investigated for various biological activities. nih.govnih.gov The formation of fluorescent benzylidene derivatives through Schiff base condensation is a key step in the development of certain fluorescent probes.

Oxidation to Carboxylic Acids

Conversely, the aldehyde group can be oxidized to a carboxylic acid functional group, converting this compound into 3,5-Difluoro-4-hydroxybenzoic acid. This product is another important intermediate for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

The oxidation is typically carried out using strong oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The choice of oxidant and reaction conditions must be carefully considered to avoid unwanted side reactions, particularly oxidation of the phenolic hydroxyl group.

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 3,5-Difluoro-4-hydroxybenzoic acid | sigmaaldrich.com |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group of this compound is also a key site for chemical modification, primarily through etherification and esterification reactions. These reactions allow for the introduction of a wide variety of functional groups, modifying the molecule's steric and electronic properties.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. libretexts.orgnih.gov This Sₙ2 reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. libretexts.orggoogle.com This method allows for the synthesis of a range of alkyl or aryl ethers. For example, a patent describes the difluoromethylation of 3,4-dihydroxybenzaldehyde (B13553) using sodium chlorodifluoroacetate in the presence of a base like sodium carbonate in DMF at elevated temperatures (60-120 °C) to produce 3-hydroxy-4-difluoromethoxybenzaldehyde, demonstrating the feasibility of O-alkylation on a similar scaffold. fishersci.ca

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is one possible route. A more common laboratory method involves reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. For instance, this compound is used to prepare (Z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenylacetate, which involves the esterification of its hydroxyl group. thermofisher.com

Etherification and Esterification Strategies

The phenolic hydroxyl group of this compound readily undergoes etherification and esterification reactions. These reactions are crucial for introducing a variety of functional groups and for protecting the hydroxyl group during subsequent synthetic steps.

Etherification:

Reductive etherification of similar hydroxybenzaldehydes has been successfully achieved using isopropanol (B130326) as both a green solvent and a reagent, catalyzed by zirconium and hafnium complexes. osti.gov While direct studies on this compound are not detailed, the general methodology is applicable. For instance, 4-hydroxybenzaldehyde (B117250) can be converted to its corresponding isopropyl ether. osti.gov It is noteworthy that hydroxybenzaldehydes tend to be converted more rapidly and with better selectivity to their ethers compared to their methoxy-substituted counterparts. osti.gov

Esterification:

Esterification can be achieved through standard methods, such as reaction with acyl chlorides or acid anhydrides in the presence of a base. For example, this compound is used in the preparation of (Z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenylacetate, indicating an esterification of the hydroxyl group. fishersci.ca

Table 1: Examples of Etherification and Esterification Products

| Starting Material | Reagents and Conditions | Product |

| 4-Hydroxybenzaldehyde | Isopropanol, Zr(OPr)₄ or Hf(OPr)₄, 100-160°C | 4-(Isopropoxy)benzyl alcohol and 1-(isopropoxymethyl)-4-(isopropoxy)benzene |

| This compound | (Not specified) | (Z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenylacetate |

Phenolic Oxidation Reactions

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3,5-difluoro-4-hydroxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). This reaction provides a straightforward route to a valuable synthetic intermediate with applications in the preparation of pharmaceuticals and other fine chemicals.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring

The presence of two electron-withdrawing fluorine atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) reactions.

Displacement of Fluorine Atoms by Nucleophiles

The fluorine atoms on the ring can be displaced by a variety of nucleophiles under appropriate conditions. Studies on similar fluorinated aromatic compounds, such as pentafluoropyridine, demonstrate that nucleophilic attack by hydroxybenzaldehydes can occur. rsc.org The selectivity of these reactions is highly dependent on the reaction conditions, the molar ratio of reactants, and the nucleophilicity of the attacking species. rsc.org Mildly basic conditions often lead to substitution at the para-position, while harsher conditions can result in the displacement of multiple fluorine atoms. rsc.org

Stereoelectronic Effects of Fluorine on Reactivity

The high electronegativity of fluorine plays a crucial role in activating the aromatic ring for SNAr reactions. This strong negative inductive effect helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com This stabilization is a key factor contributing to the enhanced reactivity of fluoroarenes in SNAr reactions compared to their chloro or bromo analogs. stackexchange.comnih.gov

Furthermore, the introduction of a fluorine atom can have significant stereoelectronic effects on reaction rates. rsc.org In some enzymatic reactions, the presence of a fluorine atom can lead to a dramatic increase in the maximum reaction velocity (Vmax). rsc.org While this specific example is from a biochemical context, it highlights the profound influence of fluorine's electronic properties on reaction kinetics. The strong polarity of the C-F bond can also lead to superior solvation of the transition state, particularly in protic solvents, which further accelerates the reaction. nih.gov

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While specific examples detailing the use of this compound in MCRs are not prevalent in the searched literature, its aldehyde functionality makes it a suitable candidate for such reactions. For instance, aldehydes are common components in well-known MCRs like the Biginelli, Hantzsch, and Ugi reactions. nih.gov The activated aldehyde group of this compound suggests it would be an efficient participant in Knoevenagel condensations, a common step in many MCRs.

Functional Group Interconversions and Protective Group Chemistry

The functional groups of this compound can be readily interconverted or protected to facilitate multi-step syntheses.

Functional Group Interconversions:

Aldehyde to Alcohol: The aldehyde group can be reduced to a primary alcohol (3,5-difluoro-4-hydroxybenzyl alcohol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Aldehyde to Carboxylic Acid: As mentioned previously, oxidation of the aldehyde yields 3,5-difluoro-4-hydroxybenzoic acid.

Protective Group Chemistry:

The phenolic hydroxyl group often requires protection to prevent unwanted side reactions during transformations targeting the aldehyde group. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.

Table 2: Summary of Key Reactions of this compound

| Reaction Type | Reagents | Product |

| Oxidation | KMnO₄, CrO₃ | 3,5-Difluoro-4-hydroxybenzoic acid |

| Reduction | NaBH₄, LiAlH₄ | 3,5-Difluoro-4-hydroxybenzyl alcohol |

| Knoevenagel Condensation | (Activated methylene (B1212753) compounds) | (Varies) |

Spectroscopic and Structural Elucidation of 3,5 Difluoro 4 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within a molecule. For 3,5-Difluoro-4-hydroxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, offers a comprehensive structural characterization.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region reveals two chemically equivalent protons at the C-2 and C-6 positions. These protons are expected to appear as a doublet of doublets or a triplet due to coupling with the two adjacent fluorine atoms. The electron-withdrawing nature of the fluorine atoms and the aldehyde group influences the chemical shift of these aromatic protons, placing them in a specific region of the spectrum. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

A certificate of analysis for this compound has confirmed that its ¹H NMR spectrum conforms to the expected structure. While specific, publicly available spectral data with detailed peak assignments and coupling constants are limited, analysis of related compounds allows for a reliable prediction of the spectral features.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | 9.5 - 10.5 | s | - |

| H-2, H-6 | 7.5 - 8.0 | t or dd | ³J(H,F) ≈ 6-8 Hz |

| OH | Variable | br s | - |

Note: These are predicted values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will exhibit distinct signals for the carbonyl carbon, the aromatic carbons, and any aliphatic carbons if derivatives are considered.

The aldehydic carbonyl carbon (C=O) is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 185-195 ppm. The aromatic carbons show characteristic shifts influenced by the substituents. The carbon bearing the hydroxyl group (C-4) and the carbons bearing the fluorine atoms (C-3 and C-5) will exhibit large C-F coupling constants, which are a key diagnostic feature. The remaining aromatic carbons (C-1, C-2, and C-6) will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C=O | 185 - 195 | - |

| C-1 | ~130 | - |

| C-2, C-6 | ~110 - 115 | ³J(C,F) ≈ 10-15 Hz |

| C-3, C-5 | ~150 - 155 | ¹J(C,F) ≈ 240-260 Hz |

| C-4 | ~140 - 145 | ²J(C,F) ≈ 15-20 Hz |

Note: These are predicted values. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent, and thus, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring.

The multiplicity of the fluorine signal will be a triplet, arising from coupling to the two adjacent aromatic protons (H-2 and H-6). The magnitude of the three-bond H-F coupling constant (³J(H,F)) provides further structural confirmation.

Advanced NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in the unambiguous assignment of all proton and carbon signals in this compound and its derivatives.

COSY would reveal the coupling relationships between protons, for instance, confirming the coupling between the aromatic protons and the fluorine atoms.

HMQC or HSQC would establish the one-bond correlations between protons and the carbons to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (2-3 bonds), which can be used to confirm the connectivity of the entire molecule, for example, by showing correlations from the aldehydic proton to the C-1 and C-2/C-6 carbons.

While specific experimental 2D NMR data for the parent compound is not widely published, the application of these techniques is standard practice for the structural confirmation of novel derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the O-H, C-H, C=O, and C-F bonds, as well as aromatic C=C stretching vibrations.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretching gives rise to two characteristic bands, one around 2850 cm⁻¹ and another weaker one around 2750 cm⁻¹ (a Fermi resonance doublet).

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretching of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The presence of electron-withdrawing fluorine atoms may slightly shift this frequency.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Chemical suppliers indicate the availability of FT-IR spectra for this compound, confirming that this analytical data has been acquired and is used for quality control.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aldehydic C-H | Stretching | ~2850 and ~2750 |

| Aldehydic C=O | Stretching | 1680 - 1700 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1300 (strong) |

Note: These are expected ranges. Actual experimental values may vary.

Raman Spectroscopy for Vibrational Assignments

The key vibrational modes expected for this compound would include:

C-H stretching: Vibrations of the aromatic and aldehydic C-H bonds.

C=O stretching: The characteristic stretching vibration of the carbonyl group in the aldehyde.

C-C stretching: Vibrations of the benzene (B151609) ring.

O-H stretching and bending: Vibrations of the hydroxyl group, which are sensitive to hydrogen bonding.

C-F stretching: Vibrations of the carbon-fluorine bonds.

The presence of electron-withdrawing fluorine atoms is expected to influence the frequencies of these vibrations compared to unsubstituted 4-hydroxybenzaldehyde (B117250). For instance, the C=O stretching frequency may be shifted due to the inductive effect of the fluorine atoms. A detailed assignment would typically be supported by computational calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. nih.govresearchgate.net

Table 1: Predicted Key Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 | Broad due to hydrogen bonding |

| C-H Stretch (aromatic) | 3000-3100 | |

| C-H Stretch (aldehyde) | 2700-2900 | |

| C=O Stretch | 1680-1715 | Influenced by electronic effects |

| C=C Stretch (aromatic) | 1400-1600 | |

| O-H Bend | 1300-1450 | |

| C-F Stretch | 1100-1300 |

Note: The data in this table is predictive and based on the analysis of analogous compounds.

Analysis of Hydrogen Bonding Interactions through Vibrational Spectra

Vibrational spectroscopy, particularly infrared (IR) and Raman, is highly sensitive to hydrogen bonding interactions. In this compound, both intramolecular and intermolecular hydrogen bonds are possible. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl group (C=O) and the fluorine atoms can act as acceptors.

The presence and strength of hydrogen bonds can be inferred from shifts in the vibrational frequencies of the involved functional groups. A key indicator is the O-H stretching vibration, which typically appears as a broad band in the IR spectrum at a lower frequency (e.g., 3200-3500 cm⁻¹) compared to a free, non-hydrogen-bonded O-H group (around 3600 cm⁻¹). The extent of this red shift is correlated with the strength of the hydrogen bond.

Similarly, the C=O stretching frequency can be affected. Hydrogen bonding to the carbonyl oxygen can lead to a decrease in its frequency. In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. Studies on similar molecules, like 3-chloro-5-fluoro-2-hydroxybenzaldehyde, have shown the presence of both intramolecular O-H···O hydrogen bonds and intermolecular C-H···O and C-H···F interactions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₇H₄F₂O₂), the expected exact mass is approximately 158.0179 g/mol . nih.gov

While a specific mass spectrum for this compound is not detailed in the available literature, the fragmentation pattern can be predicted based on the known behavior of benzaldehydes and halogenated aromatic compounds. researchgate.netnist.gov The molecular ion peak (M⁺) would be observed at m/z 158.

Key fragmentation pathways would likely involve:

Loss of a hydrogen atom (-H): Leading to a fragment at m/z 157 (M-1).

Loss of the formyl radical (-CHO): Resulting in a fragment at m/z 129 (M-29).

Loss of carbon monoxide (-CO): Producing a fragment at m/z 130 (M-28).

Cleavage of the C-F bond: Although generally strong, fragmentation involving the loss of fluorine could occur.

The relative intensities of these fragment ions would provide valuable information for confirming the structure of the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z | Loss from Molecular Ion |

| [C₇H₄F₂O₂]⁺ | 158 | - |

| [C₇H₃F₂O₂]⁺ | 157 | H |

| [C₆H₄F₂O]⁺ | 130 | CO |

| [C₆H₄F₂]⁺ | 129 | CHO |

Note: This table represents predicted fragmentation patterns based on the principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Geometry and Conformation

The molecular structure of this compound is expected to be largely planar due to the sp² hybridization of the carbon atoms in the benzene ring and the carbonyl group. The fluorine and hydroxyl substituents will lie in the plane of the benzene ring. The key geometrical parameters that would be determined from an X-ray crystal structure include the C-C, C-H, C-O, C=O, and C-F bond lengths and the various bond angles within the molecule. The planarity of the molecule could be confirmed by examining the torsion angles. For instance, in the crystal structure of 3-chloro-5-fluorosalicylaldehyde, the molecule is essentially planar. researchgate.net

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force in the crystal packing. The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, potentially forming chains or dimeric structures.

Furthermore, weaker interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules, are also likely to play a significant role in stabilizing the crystal lattice. researchgate.netnih.gov The fluorine atoms, with their high electronegativity, can participate in halogen bonding and other dipole-dipole interactions, further influencing the packing arrangement. The study of a cocrystal involving 4-hydroxybenzaldehyde has highlighted the importance of a robust supramolecular network stabilized by a variety of hydrogen bonds. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The subsequent relaxation of these excited electrons can result in the emission of light (fluorescence).

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher energy, are associated with the aromatic system, while the n → π* transition involves the non-bonding electrons of the carbonyl oxygen. The presence of the hydroxyl and fluorine substituents on the benzene ring will influence the position and intensity of these absorption bands.

Derivatives of this compound have been shown to be key components in the formation of fluorescent probes. For example, its reaction with other molecules can lead to the synthesis of fluorescent benzylidene derivatives. A derivative, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), is itself non-fluorescent but becomes highly fluorescent upon binding to specific RNA aptamers. amerigoscientific.com This suggests that the electronic properties of the this compound core are conducive to creating fluorogenic systems. The fluorescence emission spectra of such derivatives provide information about the energy of the excited state and can be sensitive to the molecular environment. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 4 Hydroxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methodologies like Density Functional Theory (DFT) and ab initio methods are standard tools for this purpose.

Ab Initio Methods for Molecular Properties

Similarly, a search for research employing ab initio methods—which are computationally more intensive but can offer higher accuracy for certain properties—yielded no specific results for 3,5-Difluoro-4-hydroxybenzaldehyde. These methods are often used to precisely calculate molecular geometries, dipole moments, and other electronic properties from first principles, without the empirical parameterization found in some other methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and behavior of a molecule over time, particularly its flexibility and interactions with other molecules.

Conformational Analysis and Potential Energy Surfaces

A complete conformational analysis, which involves mapping the potential energy surface of the molecule by rotating its flexible bonds (such as the C-C bond of the aldehyde group and the O-H bond of the hydroxyl group), has not been published for this compound. This type of analysis is critical for identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them.

Ligand-Protein Docking Studies

The presence of fluorine atoms and hydrogen-bonding groups in this compound suggests its potential as a ligand for biological targets. The fluorine atoms, in particular, can enhance binding affinity. However, no specific ligand-protein docking studies featuring this compound as the ligand are available in the public domain. Such studies would provide insights into its potential biological activity by predicting how it might bind to the active site of a protein and estimating the strength of this interaction (binding energy).

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. However, no studies presenting computationally predicted NMR (¹H, ¹³C), infrared (IR), or other spectroscopic parameters for this compound could be found.

Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry, offering a method to validate and interpret experimental data. For this compound, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be accurately calculated using DFT methods, commonly employing functionals such as B3LYP or M06-2X with a suitable basis set like 6-311++G(d,p).

The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. This method computes the isotropic magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

The calculated chemical shifts for this compound are heavily influenced by its substitution pattern. The two electron-withdrawing fluorine atoms and the electron-donating hydroxyl group create a distinct electronic environment for each nucleus. The aldehyde proton (CHO) is expected to have a significant downfield shift due to the electronegativity of the attached carbonyl group. The aromatic protons will exhibit shifts influenced by the cumulative effects of the fluoro and hydroxyl substituents. Similarly, the ¹³C chemical shifts of the aromatic carbons are dictated by these substituent effects, with carbons directly bonded to fluorine showing large shifts. researchgate.netproquest.comunicamp.br

Table 1: Representative Calculated NMR Chemical Shifts for this compound This table presents expected values based on computational studies of analogous substituted benzaldehydes. Actual calculated values may vary based on the specific level of theory used.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Key Influences |

| ¹H | Aldehyde (CHO) | 9.5 - 10.5 | Anisotropy of C=O bond |

| ¹H | Aromatic (C2-H, C6-H) | 7.5 - 8.0 | Electron-withdrawing effect of Fluorine and C=O |

| ¹³C | Carbonyl (C=O) | 185 - 195 | Electronegativity of Oxygen |

| ¹³C | C4 (C-OH) | 150 - 160 | Electron-donating OH group |

| ¹³C | C3, C5 (C-F) | 155 - 165 | High electronegativity of Fluorine |

| ¹³C | C1 (C-CHO) | 125 - 135 | Attachment to aldehyde group |

| ¹³C | C2, C6 (C-H) | 110 - 120 | Influence from adjacent F and CHO groups |

Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural detail. These calculations predict the interactions between neighboring magnetic nuclei, such as the coupling between aromatic protons (³JHH) or between fluorine and adjacent carbon or proton nuclei (¹JCF, ²JCF, ³JHF).

Prediction of Vibrational Frequencies and Intensities

Theoretical vibrational spectroscopy is a cornerstone of computational analysis, used to predict the infrared (IR) and Raman spectra of a molecule. For this compound, DFT calculations can determine the normal modes of vibration, their corresponding frequencies (in cm⁻¹), and their intensities. researchgate.net

The process begins with a geometry optimization of the molecule to find its lowest energy structure. Following this, a frequency calculation is performed at the same level of theory. The results yield a set of vibrational frequencies and their associated IR and Raman intensities. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. researchgate.net

The predicted vibrational spectrum of this compound would show characteristic peaks corresponding to its functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected vibrational modes and their general frequency ranges based on computational studies of similar aromatic compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3550 - 3700 | Strong, Broad (IR) |

| C-H Stretch | Aldehyde (-CHO) | 2800 - 2900 | Medium (IR) |

| C=O Stretch | Carbonyl (C=O) | 1680 - 1720 | Very Strong (IR) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Fluoro (-F) | 1100 - 1300 | Very Strong (IR) |

| O-H Bend | Hydroxyl (-OH) | 1300 - 1450 | Medium |

| C-H Bend | Aromatic Ring | 750 - 900 | Strong |

These theoretical spectra are invaluable for assigning peaks in experimentally measured IR and Raman spectra and for understanding how isotopic substitution or intermolecular interactions, like hydrogen bonding, would alter the vibrational modes. science.govmdpi.com

Analysis of Reactivity Descriptors and Reaction Mechanisms

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules using various descriptors derived from their electronic structure. These descriptors help predict how this compound will behave in chemical reactions. frontiersin.orgnih.gov Key global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and more reactive. mdpi.com

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a harder, less reactive molecule. Softness is the reciprocal of hardness.

Electronegativity (χ) and Chemical Potential (μ): These descriptors relate to the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile.

Table 3: Key Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness | S = 1 / η | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity | χ ≈ -(EHOMO + ELUMO) / 2 | Measures electron-attracting tendency. |

| Electrophilicity Index | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. |

Local reactivity can be analyzed using Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. mdpi.comnih.gov For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the hydroxyl oxygen, indicating these are sites prone to electrophilic attack. Positive potential (blue) would likely be found around the hydroxyl and aldehydic protons, marking them as sites for nucleophilic attack.

Furthermore, DFT is employed to investigate entire reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products. This allows for the calculation of activation energies, providing a quantitative understanding of reaction kinetics for processes such as oxidation of the aldehyde group or nucleophilic substitution at the aromatic ring. researchgate.net

Topological Analysis of Electron Density (e.g., AIM Methodology)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density (ρ(r)) to define atomic interactions and chemical bonds. nih.govgla.ac.uk This analysis is performed on the electron density distribution calculated via DFT.

The core of AIM analysis is the identification of critical points in the electron density scalar field, where the gradient of the electron density is zero. Of particular importance are the (3, -1) critical points, also known as bond critical points (BCPs), which are located on the path of maximum electron density between two bonded nuclei. nih.gov

The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.

Electron Density (ρ(r)bcp): The magnitude of the electron density at the BCP correlates with the bond order. Higher values suggest a stronger, more covalent bond.

Laplacian of Electron Density (∇²ρ(r)bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

Table 4: Parameters from AIM Topological Analysis

| Parameter | Symbol | Interpretation |

| Electron Density at BCP | ρ(r)bcp | Correlates with bond strength/order. |

| Laplacian of Electron Density | ∇²ρ(r)bcp | < 0 for shared (covalent) interactions. > 0 for closed-shell (ionic, H-bonds) interactions. |

| Ellipticity | ε | Measures the anisotropy of the electron density around the bond path; indicates π-character. |

| Energy Densities | H(r)bcp | The sign of the total energy density can further classify interaction types. |

For this compound, an AIM analysis would be used to characterize the C-C, C-H, C=O, C-O, O-H, and C-F bonds. It would also be particularly insightful for studying any intramolecular hydrogen bonding between the hydroxyl group and an adjacent fluorine atom, quantifying the strength and nature of this weak interaction.

Applications in Pharmaceutical and Medicinal Chemistry Research

Design and Synthesis of Fluorinated Bioactive Molecules

The presence of two fluorine atoms flanking a hydroxyl group on the benzaldehyde (B42025) ring imparts distinct properties, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered acidity of the phenolic proton. nih.gov These attributes make 3,5-Difluoro-4-hydroxybenzaldehyde a versatile precursor for a variety of bioactive molecules.

Analogs of Combretastatin A-4 and Antimitotic Agents

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, a critical process for cell division. nih.govvjs.ac.vn This antimitotic activity makes it a significant lead compound in cancer research. However, its poor solubility and tendency to isomerize from the active cis-stilbene (B147466) to the inactive trans-stilbene (B89595) have prompted the synthesis of more stable and effective analogs. thermofisher.comnih.gov

This compound serves as a key starting material for creating fluorinated CA-4 analogs. nih.gov In a typical synthetic route, it is reacted with a substituted benzylphosphonium salt, such as 3,4,5-trimethoxybenzylphosphonium bromide, via the Wittig reaction to produce the stilbene (B7821643) core. nih.govthermofisher.com The introduction of the 3,5-difluoro-4-hydroxy-phenyl moiety (the B-ring of the CA-4 analog) has been shown to yield compounds with potent cytotoxic and antimitotic properties. nih.gov For instance, the resulting fluorinated analog, 3-deoxy-3-fluoro-combretastatin A-4 (Z-2), was found to retain the powerful cell growth inhibitory effects of the parent compound, CA-4. nih.gov These findings underscore the importance of this fluorinated aldehyde in generating new and improved tubulin-targeting anticancer agents. thermofisher.com

| Precursor | Reaction | Resulting Compound Class | Biological Target | Therapeutic Potential |

|---|---|---|---|---|

| This compound | Wittig Reaction | Fluorinated Combretastatin A-4 Analogs | Tubulin | Antimitotic / Anticancer nih.govvjs.ac.vn |

Curcuminoid Derivatives and Cytoprotective Agents

Curcuminoids, the active compounds in turmeric, are known for their diverse biological activities, including antioxidant and cytoprotective effects. The synthesis of novel curcuminoid analogs is an active area of research aimed at improving their potency and bioavailability. Aldol (B89426) condensation reactions between a substituted benzaldehyde and a ketone are commonly employed to create these structures. nih.gov

While direct synthesis of curcuminoids from this compound is a chemically feasible extension of established methods, related research highlights the potential of its derivatives as cytoprotective agents. nih.gov For example, N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide, a compound prepared from the amine corresponding to the target aldehyde, has demonstrated significant antioxidant potential. nih.gov Antioxidant activity is a key mechanism for cellular protection against damage from reactive oxygen species (ROS), suggesting that derivatives of this compound could serve as effective cytoprotective agents.

Hydrazone Derivatives and Anti-inflammatory Agents

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties. vjs.ac.vnmdpi.com They are typically synthesized through a straightforward condensation reaction between a ketone or an aldehyde and a hydrazine (B178648) derivative. nih.gov

This compound can be readily reacted with various substituted hydrazines or hydrazides to form a library of novel hydrazone derivatives. mdpi.comnih.gov The resulting N-acylarylhydrazones are a focus of interest in drug development. mdpi.com Although specific anti-inflammatory data for hydrazones derived directly from this compound is emerging, the broader class of hydrazone-containing compounds is well-established for its potent anti-inflammatory effects, making this a promising avenue for the application of this fluorinated precursor. vjs.ac.vnmdpi.com

Precursors for Drug Discovery and Development

The unique chemical properties conferred by the fluorine atoms make this compound a valuable precursor and molecular building block in drug discovery. nih.govnih.gov Fluorine's high electronegativity can modulate the acidity of the adjacent hydroxyl group, influencing hydrogen bonding interactions with biological targets. Furthermore, replacing hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile. The presence of fluorine can also increase a molecule's binding affinity and selectivity for specific enzymes or receptors. nih.gov These favorable characteristics have led to its use as an intermediate in the synthesis of a wide range of organic compounds aimed at discovering new pharmaceuticals. nih.govnih.govvjs.ac.vn

Mechanisms of Biological Action at a Molecular Level

Understanding how a compound interacts with cellular machinery is fundamental to drug development. Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer progression.

Inhibition of MAP-kinase Pathways in Cancer Cells

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

Recent research has successfully utilized this compound to synthesize a novel chalcone (B49325) derivative, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one. nih.gov This compound was synthesized via a Claisen-Schmidt condensation reaction between this compound and 2-acetylnaphthalene. nih.gov Subsequent biological evaluation revealed it to be a potent inhibitor of the MAP-kinase pathway in HeLa cervical cancer cells. nih.gov The study demonstrated that the compound could effectively suppress cancer cell growth, highlighting a specific molecular mechanism through which derivatives of this compound can exert their anticancer effects. nih.gov

| Derivative Class | Synthesis Method | Molecular Target/Pathway | Cell Line | Observed Effect |

|---|---|---|---|---|

| Chalcone | Claisen-Schmidt Condensation | MAP-kinase Pathway | HeLa (Cervical Cancer) | Potent Inhibition nih.gov |

Anti-angiogenic Activity via HIF-1α Modulation

Recent research has highlighted the potential of derivatives of this compound as anti-angiogenic agents that function by modulating the hypoxia-inducible factor-1α (HIF-1α). A notable example is the naphthalene (B1677914) chalcone derivative, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, which was synthesized through a Claisen-Schmidt condensation reaction. nih.gov This compound has demonstrated potent inhibitory effects on MAP-kinase in HeLa cell lines and exhibits anti-angiogenic activity mediated by HIF-1α in Ehrlich ascites carcinoma (EAC) animal models. nih.gov The regulation of HIF-1α is a critical strategy in cancer therapy as it plays a central role in tumor adaptation to hypoxic conditions, angiogenesis, and metastasis. nih.gov

Inhibition of Protein Synthesis and DNA Replication

Currently, there is limited publicly available research specifically detailing the inhibitory effects of this compound on protein synthesis and DNA replication.

Interaction with Hydroxyl Radicals and Antioxidant Mechanisms

While direct studies on the interaction of this compound with hydroxyl radicals are not extensively documented, several of its derivatives have been shown to possess significant antioxidant properties. For instance, N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide has been reported to have high antioxidant potential. nih.gov Another derivative, a pyrrole-based compound, also emerged as a potent antioxidant. nih.gov The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-withdrawing fluorine atoms can modulate this activity. Studies on other hydroxybenzaldehydes, such as 3,4,5-trihydroxybenzaldehyde, have shown potent radical scavenging activity, suggesting that the core benzaldehyde structure is conducive to antioxidant effects. jfda-online.com

Development of Metal-Based Therapeutic Agents Incorporating this compound Derivatives

There is currently a lack of specific research on the development of metal-based therapeutic agents that incorporate derivatives of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The structure of this compound has served as a foundation for numerous structure-activity relationship (SAR) studies, particularly in the design of enzyme inhibitors.

One of the most explored areas is the development of aldose reductase inhibitors, which are of interest for treating diabetic complications. In one study, a series of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone analogs were synthesized. The research investigated the impact of methoxy (B1213986) substitution and the position of the benzoyl-moiety on inhibitory activity. nih.gov Compound 5b from this series was identified as the most potent and selective inhibitor. nih.gov

Another study focused on N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as bioisosteres of N-benzenesulfonylglycine aldose reductase inhibitors. The synthesized compounds demonstrated higher in vitro aldose reductase inhibitory activity compared to their glycine (B1666218) counterparts. nih.gov

The following table summarizes the findings of a key SAR study on aldose reductase inhibitors derived from this compound.

| Compound | Modifications to the this compound Scaffold | Key SAR Findings | Reference |

| [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone (4a) | Parent compound in the series. | Serves as a baseline for comparison. | nih.gov |

| Compound 5b | Methoxy-substituted benzoyl moiety. | Emerged as the most potent and selective aldose reductase inhibitor in the series. Also showed potent antioxidant activity. | nih.gov |

| Compound 9 | 4,6-difluoro-5-hydroxyphenyl pattern studied. | Used to verify the optimal position of the phenol-moiety for activity. | nih.gov |

| N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide (4) | Benzenesulfonamide linkage to the difluorohydroxyphenyl group. | Higher in vitro aldose reductase inhibitory activity than corresponding glycine derivatives. Showed high antioxidant potential. | nih.gov |

Furthermore, derivatives of this compound have been investigated for their antiplasmodial activity. The SAR studies in this context help in understanding the structural requirements for activity against Plasmodium falciparum, the parasite causing malaria.

Emerging Research and Future Prospects of this compound

The aromatic compound this compound is a versatile chemical building block characterized by a benzene (B151609) ring functionalized with an aldehyde group, a hydroxyl group, and two fluorine atoms at positions 3 and 5. This specific substitution pattern imparts unique electronic properties and reactivity, making it a molecule of increasing interest in diverse scientific fields. This article explores the emerging research areas and future directions for this compound, focusing on its potential applications in materials science, catalysis, chemical biology, and sensor technology, as well as the sustainable methods being explored for its synthesis.

Emerging Research Areas and Future Directions

The strategic placement of electron-withdrawing fluorine atoms adjacent to a phenolic hydroxyl group, combined with the reactive aldehyde moiety, positions 3,5-Difluoro-4-hydroxybenzaldehyde as a valuable precursor for advanced materials and functional molecules.

While the application of this compound in materials science is still an emerging field, its structure is ideally suited for the synthesis of novel polymers and nanomaterials. The presence of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, and can influence intermolecular interactions, such as π-stacking, which is critical for creating ordered materials. capes.gov.br

Research has noted its use as a key intermediate in the preparation of more complex molecules like (Z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenylacetate. fishersci.comthermofisher.comthermofisher.comfishersci.ca Such oxazolone (B7731731) derivatives can serve as monomers for specialized polymers or as photoactive materials.

A significant application in nanotechnology is its role as a precursor to the fluorophore 3',5'-difluoro-4'-hydroxybenzylidene imidazolinone (DFHBI). amerigoscientific.com DFHBI is a cell-permeable small molecule that is non-fluorescent on its own but becomes highly fluorescent upon binding to a specific RNA aptamer known as "Spinach". amerigoscientific.com This system functions as a powerful tool for genetic tagging and live-cell imaging of RNA, demonstrating the compound's foundational role in creating advanced bio-nanotechnology tools. amerigoscientific.com

Future research may focus on:

Liquid Crystals: The rigid, polar structure of its derivatives could be exploited to design novel liquid crystalline materials.

Polymers: It can be used to synthesize fluorinated polyesters and poly-Schiff bases. The biocatalytic synthesis of fluorinated polyesters has been demonstrated using other fluorinated building blocks, suggesting a viable and sustainable route for polymer production. nih.gov

Metal-Organic Frameworks (MOFs): The aldehyde and phenol (B47542) groups can be modified to create multitopic linkers for the construction of MOFs. nih.gov These porous materials have potential applications in gas storage, separation, and catalysis.

Currently, this compound is primarily utilized as a versatile building block in various organic reactions rather than as a catalyst itself. Its aldehyde and phenol functionalities allow it to participate in a wide range of transformations to produce high-value, complex molecules.

The compound readily undergoes reactions typical of aldehydes, including:

Condensation Reactions: It is used to form larger molecules, such as the previously mentioned oxazolone derivative and imidazolinone-based fluorophores. fishersci.comamerigoscientific.com

Reductive Amination: To form substituted benzylamines.

Oxidation: To produce the corresponding 3,5-difluoro-4-hydroxybenzoic acid.

Reduction: To yield 3,5-difluoro-4-hydroxybenzyl alcohol.

The hydroxyl group allows for O-alkylation and esterification, enabling the synthesis of a diverse library of derivatives. Its most prominent use is as a foundational scaffold in the synthesis of biologically active molecules, where its unique structure is key to the final product's function. nih.gov

The distinct properties of the 3,5-difluoro-4-hydroxyphenyl moiety make it an excellent scaffold for designing sophisticated probes for chemical biology. The fluorine atoms can enhance binding affinity, metabolic stability, and membrane permeability. acs.org

A key area of research is the development of enzyme inhibitors. A study detailed the synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides, which are derivatives of the title compound. nih.gov These molecules were designed as bioisosteres of other known inhibitors and demonstrated potent inhibitory activity against aldose reductase (AKR1B1), an enzyme implicated in the long-term complications of diabetes. nih.govnih.gov The parent compound of this series also showed significant antioxidant potential. nih.gov This research highlights the core structure's value in designing potential therapeutic agents. nih.gov

Furthermore, the derivative 3',5'-difluoro-4'-hydroxybenzylidene imidazolinone (DFHBI) acts as a specific probe for RNA. amerigoscientific.com Its ability to become fluorescent only upon binding to the "Spinach" RNA aptamer allows researchers to visualize RNA localization and trafficking in living cells, bypassing the need for more cumbersome methods like Northern blotting. amerigoscientific.com

Table 1: Research Applications of this compound Derivatives in Chemical Biology

| Derivative Class | Target | Application | Key Finding | Reference |

|---|---|---|---|---|

| N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides | Aldose Reductase (AKR1B1) | Inhibition of an enzyme linked to diabetic complications. | Derivatives show potent in vitro inhibitory activity and antioxidant properties. | nih.gov |

| 3',5'-difluoro-4'-hydroxybenzylidene imidazolinone (DFHBI) | "Spinach" RNA Aptamer | Fluorescent labeling and imaging of RNA in living cells. | The probe is non-fluorescent until it binds to its specific RNA target, enabling high-contrast imaging. | amerigoscientific.com |

The potential for this compound in sensor technology is significant, though still in early stages. The development of the DFHBI/"Spinach" system is a primary example of its successful use in a highly specific biosensor. amerigoscientific.com

The inherent properties of the molecule suggest broader sensing applications. The electron-withdrawing fluorine atoms modulate the acidity (pKa) of the phenolic hydroxyl group and influence the electron density of the aromatic ring. These characteristics can be harnessed to create sensors where a binding event at the hydroxyl or aldehyde group triggers a change in color or fluorescence.

Potential future applications include the development of:

pH Sensors: The fluorescence or absorbance of derivatives could be designed to be highly sensitive to changes in pH.

Ion Sensors: The phenol and aldehyde groups can act as a chelating site for specific metal ions, leading to a detectable optical response.

Small Molecule Sensors: The scaffold could be incorporated into larger host molecules designed to selectively bind other small molecules of biological or environmental interest. The low natural abundance of fluorine also makes it an ideal nucleus for ¹⁹F Magnetic Resonance Imaging (MRI), suggesting that its derivatives could be developed as responsive MRI contrast agents. acs.org

Traditionally, the synthesis of fluorinated aromatics can require harsh conditions. nih.gov There is a growing emphasis on developing greener, more sustainable synthetic methods, with biocatalysis emerging as a powerful tool. rsc.orgnih.gov Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, reducing waste and energy consumption. rsc.org

For this compound and its derivatives, several biocatalytic strategies could be envisioned:

Enzymatic Reduction/Oxidation: Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) could perform the asymmetric reduction of the aldehyde to a chiral alcohol with high enantioselectivity. rsc.orgnih.gov

Enzymatic Polymerization: Lipases have been successfully used to catalyze the synthesis of fluorinated polyesters, indicating a potential route to polymers derived from the title compound. nih.gov